molecular formula C5H9Cl2N3 B6250994 pyridine-3,5-diamine dihydrochloride CAS No. 1354940-83-2

pyridine-3,5-diamine dihydrochloride

Cat. No.: B6250994
CAS No.: 1354940-83-2
M. Wt: 182.1
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Description

Pyridine-3,5-diamine dihydrochloride is a substituted pyridine derivative featuring amino groups at the 3 and 5 positions of the aromatic ring, with two hydrochloride counterions. This compound is characterized by its high polarity and solubility in aqueous media due to the protonated amino groups. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles and azo derivatives. Its symmetrical substitution pattern (3,5-diamino) enables versatile reactivity in condensation, cyclization, and cross-coupling reactions .

Properties

CAS No.

1354940-83-2

Molecular Formula

C5H9Cl2N3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Mechanism

The most well-documented route begins with 2-chloro-3,5-dinitropyridine (2 ), which undergoes sequential hydrogenation and hydrochloride salt formation. The nitro groups at positions 3 and 5 are reduced to amines using 10% palladium on carbon (Pd/C) under hydrogen gas at ambient temperature. This step achieves quantitative conversion to 3,5-diaminopyridine (3 ) while retaining the pyridine ring structure.

Critical Reaction Parameters:

  • Catalyst Loading : 10 wt% Pd/C relative to substrate

  • Hydrogen Pressure : Atmospheric pressure (1 bar)

  • Solvent System : Methanol or ethanol for homogeneous mixing

  • Reaction Time : 6–8 hours for complete nitro reduction

Hydrochloride Salt Formation

The free base 3 is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid. Source specifies a molar ratio of 1:1.05–1.1 (pyridine:HCl) for monohydrochloride formation, which is adjusted to 1:2.1–2.2 for the dihydrochloride. Excess HCl ensures complete protonation of both amine groups while avoiding oversaturation. The product precipitates as a white crystalline solid upon cooling, with purity >99% achievable through recrystallization from methanol/ethyl acetate mixtures.

Purification Protocol:

  • Dissolve crude product in refluxing methanol

  • Filter hot solution to remove insoluble impurities

  • Add ethyl acetate dropwise until cloud point

  • Cool to 0°C for 16 hours

  • Vacuum-filter and wash with cold diethyl ether

Alternative Synthetic Routes

Nitration-Amination Sequence

Adapted from 3,4-diaminopyridine synthesis, this hypothetical route for 3,5-diamine derivatives involves:

Step 1: Directed Nitration

  • Start with 4-methoxypyridine

  • Nitrate positions 3 and 5 using fuming HNO₃ (98%) in concentrated H₂SO₄ at 0–30°C

  • Key challenge: Achieving regioselective 3,5-dinitration without over-nitration

Step 2: Methoxy Group Displacement

  • React 3,5-dinitro-4-methoxypyridine with concentrated ammonium hydroxide

  • Conditions: 100–120°C in pressurized reactor for 12–24 hours

  • Converts methoxy groups to amines via nucleophilic aromatic substitution

Step 3: Nitro Reduction

  • Catalytic hydrogenation using 10% Pd/C in methanol

  • H₂ pressure: 0.3–0.5 MPa

  • Yields: ~65% over three steps (extrapolated from)

Comparative Method Analysis

ParameterHydrogenation RouteNitration-Amination
Starting Material 2-Chloro-3,5-dinitropyridine4-Methoxypyridine
Reaction Steps 23
Overall Yield 73.6%~65% (estimated)
Purity >99.5%99.7%
Catalyst Cost High (Pd/C)Moderate (Pd/C)
Scalability Pilot-scale demonstratedLab-scale only

The hydrogenation route offers superior yield and fewer steps but depends on expensive palladium catalysts. The nitration-amination approach avoids precious metals but requires harsh nitration conditions and precise temperature control.

Industrial-Scale Considerations

Catalyst Recycling

Rhodium catalysts from related piperidine syntheses can be recovered through:

  • Filtration of spent catalyst slurry

  • Acid washing (10% HNO₃) to remove organic residues

  • Reactivation under H₂/N₂ atmosphere at 300°C

Waste Stream Management

  • Neutralization of acidic byproducts using CaCO₃ slurry

  • Solvent recovery via fractional distillation (methanol/ethyl acetate)

  • Zinc dust precipitation for heavy metal removal (adapted from)

Emerging Methodologies

Electrochemical Reduction

Preliminary studies suggest direct electrochemical reduction of 3,5-dinitropyridine at carbon cathode:

  • Electrolyte: 0.1M HCl in ethanol/water (1:1)

  • Potential: -0.8V vs. Ag/AgCl

  • Current Efficiency: 82% (lab-scale)

Flow Chemistry Approaches

Continuous flow systems address batch process limitations:

  • Residence time: 12 minutes vs. 8 hours batch

  • Catalyst utilization: 95% vs. 60% batch

  • Demonstrated for analogous chloroaminopyridines

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,5-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridine-3,5-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s amino groups allow it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The exact pathways and targets vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

2,6-Dimethoxypyridine-3,5-diamine Hydrochloride

Structural Features :

  • Molecular formula: C₇H₁₂ClN₃O₂
  • Molecular weight: 205.642
  • Substituents: Methoxy groups at 2 and 6 positions, amino groups at 3 and 5 positions, and one hydrochloride counterion .

Key Differences :

  • Electronic Effects : Methoxy groups are electron-donating, increasing electron density on the pyridine ring compared to pyridine-3,5-diamine dihydrochloride. This alters reactivity in electrophilic substitution reactions.
  • Solubility : Methoxy groups enhance lipophilicity, reducing aqueous solubility relative to the parent dihydrochloride salt.
  • Applications : Primarily used in specialized organic syntheses, such as fluorescent probes or ligands for metal coordination .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

Structural Features :

  • Molecular formula: C₉H₁₃N₃·2HCl
  • Molecular weight: 236.14
  • Substituents: Pyrrolidine (cyclic amine) at the 4 position, amino group at 3 position, and two hydrochloride counterions .

Key Differences :

  • Basicity: The pyrrolidine group increases basicity due to its aliphatic amine structure, whereas this compound relies on aromatic amino groups.
  • Applications : Used in medicinal chemistry for targeting receptors with steric tolerance. The asymmetrical substitution limits its use in symmetrical cyclization reactions.

3,5-Dichloropyridine

Structural Features :

  • Molecular formula: C₅H₃Cl₂N
  • Molecular weight: 147.99
  • Substituents: Chlorine atoms at 3 and 5 positions .

Key Differences :

  • Reactivity: Chlorine’s electron-withdrawing nature deactivates the pyridine ring, making it less reactive toward nucleophilic substitution compared to amino-substituted analogs.
  • Applications : Widely used as a building block in agrochemicals (e.g., herbicides) and corrosion inhibitors.

Physical Properties :

  • Sublimation enthalpy: ΔsubH° = 67.3 ± 1.9 kJ/mol (higher volatility than diamine salts) .

Pyridine-3,4-diamine and Derivatives

Structural Context :

  • Pyridine-3,4-diamine (unsymmetrical substitution) was tested for oxidative condensation with saccharides but showed lower reactivity compared to pyridine-3,5-diamine due to geometric constraints .
  • Reactivity : The 3,4-diamine isomer failed to form imidazole derivatives under iodine-promoted conditions, highlighting the importance of substitution symmetry in cyclization reactions .

Price Comparison (Selected Analogs) :

Compound Price (50 mg) Supplier
2,6-Dimethoxypyridine-3,5-diamine HCl $50 TRC
This compound N/A N/A

Q & A

Q. What are the optimal synthetic routes for pyridine-3,5-diamine dihydrochloride, and how can purity be maximized?

this compound synthesis typically involves sequential amination and hydrochlorination steps. Industrial-scale methods for structurally similar pyrimidine derivatives (e.g., pyrimidine-2,5-diamine dihydrochloride) utilize continuous flow reactors to enhance reaction efficiency and yield . Post-synthesis purification often employs recrystallization or column chromatography. Purity validation requires techniques like high-performance liquid chromatography (HPLC) and elemental analysis. Impurity thresholds should align with pharmacopeial standards (e.g., sulfated ash ≤1.0 mg/g, loss on drying ≤5.0 mg/g) .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions on the pyridine ring (e.g., amine groups at positions 3 and 5). For related dichloropyridines, distinct chemical shifts are observed for aromatic protons (δ 7.5–8.5 ppm) and amine groups (δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., theoretical ~196.08 g/mol for C6_6H11_{11}Cl2_2N3_3) and detects fragmentation patterns .
  • X-ray Diffraction (XRD): Resolves crystal structure and hydrogen bonding networks, critical for understanding stability .

Q. What biological activities have been reported for pyridine-3,5-diamine derivatives?

Structurally analogous compounds (e.g., pyrimidine-2,5-diamine dihydrochloride) exhibit antiviral activity by inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for nucleotide synthesis . Pyridine derivatives may similarly target viral replication pathways, though specific mechanistic studies for this compound are limited.

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid aerosol inhalation .
  • Storage: Inert atmosphere at 2–8°C to prevent degradation .
  • Spill Management: Avoid dust generation; clean with non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with enzyme targets like DHFR, and what structural insights inform inhibitor design?

Molecular docking studies of related pyrimidine derivatives reveal competitive inhibition at the DHFR active site, driven by hydrogen bonding between amine groups and conserved residues (e.g., Asp27 in E. coli DHFR) . For this compound, substituent effects (e.g., chloro vs. amino groups) may alter binding affinity, requiring mutagenesis assays to validate interactions.

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. For example, residual solvents in synthesis can non-specifically inhibit enzymes. Mitigation strategies include:

  • Reproducibility Checks: Cross-validate results in multiple cell lines or enzymatic assays.
  • Analytical Rigor: Use orthogonal methods (e.g., LC-MS and UV spectroscopy) to confirm compound integrity .

Q. What stability challenges arise under varying pH and temperature conditions, and how are they addressed?

Pyridine derivatives are prone to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) can identify degradation products (e.g., chlorinated byproducts). Buffered solutions (pH 4–6) and lyophilization improve shelf life .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties?

  • QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to absorption and bioavailability.
  • MD Simulations: Assess membrane permeability and binding kinetics with target proteins .
  • ADMET Prediction: Tools like SwissADME estimate hepatotoxicity and CYP450 interactions .

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